molecular formula C12H18ClN3O B1478788 3-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one CAS No. 2097991-93-8

3-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one

Cat. No.: B1478788
CAS No.: 2097991-93-8
M. Wt: 255.74 g/mol
InChI Key: ZDRQXTJGBJNYON-UHFFFAOYSA-N
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Description

“3-chloro-1-(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one” is a chemical compound that contains a pyrazole moiety. Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

Scientific Research Applications

Glycine Transporter 1 Inhibitors

Compounds structurally related to the one have been identified as potent and orally available glycine transporter 1 (GlyT1) inhibitors. These inhibitors play a significant role in modulating glycine levels in the central nervous system, potentially offering therapeutic benefits for disorders such as schizophrenia and cognitive impairment. For instance, a structurally diverse compound was identified as a back-up compound using central nervous system multiparameter optimization, exhibiting potent GlyT1 inhibitory activity and a favorable pharmacokinetics profile (Yamamoto et al., 2016).

Aurora Kinase Inhibitors

Another avenue of research involves the development of aurora kinase inhibitors, which are crucial in cancer treatment due to their role in cell division. Compounds with similar structural motifs have been explored for their potential to inhibit Aurora A, a protein involved in the mitotic process, thus providing a pathway for the development of novel cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Hydrogen-Bonded Chains and Crystal Structures

Research into the crystal structure and hydrogen bonding of compounds containing 1H-pyrazol-4-yl and related groups has contributed to a deeper understanding of their molecular interactions and potential applications in designing materials with specific properties (Trilleras et al., 2005).

Biological Activity and Synthesis

The exploration of novel synthesis methods and the biological activity of compounds with the pyrazole moiety has led to the discovery of potential fungicidal, antiviral, and antibacterial agents. Such research underscores the versatility of these compounds in contributing to the development of new therapeutic agents (Li et al., 2015).

Mechanism of Action

Properties

IUPAC Name

3-chloro-1-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-15-7-5-11(14-15)10-3-8-16(9-4-10)12(17)2-6-13/h5,7,10H,2-4,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRQXTJGBJNYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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